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Compound of Interest

Compound Name: Dihydroartemisinin-d5

Cat. No.: B12378434

For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent
antimalarial agent and the active metabolite of all artemisinin compounds.[1][2] Its structural
similarity to DHA, with the key difference being the substitution of five hydrogen atoms with
deuterium, makes it an invaluable tool in pharmacokinetic and metabolic studies, primarily as
an internal standard for mass spectrometry-based quantification of DHA.[3] This technical
guide provides an in-depth overview of the core chemical properties, analytical methodologies,
and mechanistic insights of Dihydroartemisinin-d5.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of Dihydroartemisinin-d5 are crucial
for its application in research and drug development. While some properties are specific to the
deuterated form, many are comparable to its non-deuterated counterpart, Dihydroartemisinin.
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Property Value Source(s)

Molecular Formula C15H19Ds0s5 [3]

Molecular Weight 289.38 g/mol [3]
(1R,5R,9R,10R,12R,13R)-9,10
-dideuterio-1,5-dimethyl-9-
(trideuteriomethyl)-11,14,15,16

IUPAC Name [3]
tetraoxatetracyclo[10.3.1.04,13,
08,13]lhexadecan-10-ol
Not explicitly found for d5,

CAS Number [1][4]
71939-50-9 for DHA

Melting Point 140-150 °C (for DHA) [5][6]
Insoluble in water; Soluble in
DMSO, ethanol, acetone,

Solubility chloroform, and ethyl acetate. [111416171
[1][4][6] Dihydroartemisinin is a
poorly water-soluble drug.[7]

Appearance White crystalline powder [6]

Stability Dihydroartemisinin is [BI[O][10][11][12]

chemically unstable, especially
in the presence of ferrous iron
or at a neutral pH.[8][9] It is
considered the least stable
among the major artemisinin
derivatives (artemether,
artesunate, and
dihydroartemisinin).[10]
However, studies on
Dihydroartemisinin—
piperaquine tablets showed
that the active ingredients
remained at = 95% over 3

months under tropical
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conditions (30°C and 70%
humidity).[11] Complexation
with hydroxypropy!-3-
cyclodextrin has been shown
to increase the solubility and
stability of DHA.[12]

Experimental Protocols

Accurate and precise quantification of Dihydroartemisinin in biological matrices is critical for
pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal
standard like Dihydroartemisinin-d5 is considered the gold standard for such analyses.[3]

Quantitative Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of artemisinin derivatives due to its
high sensitivity and selectivity.[3]

a. Sample Preparation (Plasma)

e To 50 pL of plasma, add 50 pL of an internal standard solution (e.g., 5 ng/mL
Dihydroartemisinin-d3 in 5% acetonitrile with 1% formic acid and 1% H202).[13]

» Perform solid-phase extraction (SPE) using an Oasis HLB pElution plate.[13]
e Wash the wells with water and then 5% acetonitrile.[13]

o Elute the analytes with an acetonitrile-methyl acetate mixture (9:1, v/v).[13]

e Inject the eluent into the LC-MS/MS system.[13]

Alternative Method: Protein Precipitation

e Precipitate plasma proteins using acetonitrile.[14] This method has been shown to yield over
97% recovery of the analytes.[14]
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b. Chromatographic Conditions

e Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 um)[15] or Acquity HSS Cais
(100 x 2.1 mm, 1.8 um).[13]

» Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile (with 0.1%
formic acid).[13] An isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH
3.5 (50:50, v/v) has also been used.[15]

e Flow Rate: 0.3 mL/min.[13][15]

e Column Temperature: Not specified in the provided results.

e Injection Volume: 5-10 pL.[13][14][15]

c. Mass Spectrometry Conditions

« lonization Mode: Positive Electrospray lonization (ESI+).[13][14]
e Monitored Transitions (SRM):

o Dihydroartemisinin (DHA): m/z 302 - 163.[15] The ammonium adduct [M+NH4]* at m/z
302 is often monitored.[14]

o Dihydroartemisinin-d5 (SIL-DHA): The precursor ion [M+NHa4]* is expected at m/z 307.
[3] The product ion has been observed at m/z 272.[15]

o Collision Energy: Optimized for each analyte, for example, 20 V for DHA and 12 V for SIL-
DHA.[15]

o Cone Voltage: Optimized for each analyte, for example, 12 V for DHA and 14 V for SIL-DHA.
[15]

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of
Dihydroartemisinin-d5.[3]
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e 'H NMR: In the proton NMR spectrum of Dihydroartemisinin-d5, the signals corresponding
to the protons that have been replaced by deuterium will be absent or significantly reduced in
intensity.[3]

e 2H NMR: A deuterium NMR experiment will show signals at the chemical shifts
corresponding to the positions of the deuterium labels.[3]

e 13C NMR: Carbon atoms directly bonded to deuterium will show characteristic splitting
patterns due to one-bond carbon-deuterium coupling.[3] Isotope shifts (slight upfield shifts)
may also be observed for these carbons and adjacent ones.[3]

Mechanism of Action and Signhaling Pathways

The antimalarial activity of artemisinin and its derivatives, including Dihydroartemisinin, is
attributed to the cleavage of the endoperoxide bridge within the 1,2,4-trioxane ring system.[8]
This process is thought to be initiated by iron, which is abundant in the malaria parasite.[1]

Carbon-Centered Radicals &
Reactive Oxygen Species (ROS)

Alkylation of Parasite Proteins

Fe(ll) from Heme

Click to download full resolution via product page
Caption: Proposed mechanism of action for Dihydroartemisinin.

Beyond its antimalarial effects, Dihydroartemisinin has been investigated for its anticancer
properties.[1] It has been shown to induce apoptosis and autophagy in cancer cells, partly by
suppressing the activation of NF-kB.[2][4]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12378434?utm_src=pdf-body
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468699/
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://www.benchchem.com/product/b12378434?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://www.medchemexpress.com/dihydroartemisinin-d5.html
https://www.selleckchem.com/datasheet/Dihydroartemisinin(DHA)-S229005-DataSheet.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

-

Sample Preparation )

Plasma Sample

;

Spike with
Dihydroartemisinin-d5 (IS)

;

Solid-Phase Extraction or
Protein Precipitation

;

Evaporation & Reconstitution

\J

-

/
LC-MS/MVS Analysis )

Inject into UPLC/HPLC

;

Chromatographic Separation
(C18 Column)

;

Electrospray lonization (ESI+)

;

Tandem Mass Spectrometry

(SRM Mode)

4 Data Prvcessing

~

Peak Area Integration
(DHA & DHA-d5)

;

Calculate Peak Area Ratio
(Analyte/IS)

l

Quantification using
Calibration Curve

Click to download full resolution via product page

Caption: A typical experimental workflow for the quantification of Dihydroartemisinin.
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Synthesis

Dihydroartemisinin is a semi-synthetic derivative of artemisinin.[1] The synthesis involves the
reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[3] This is typically
achieved using a mild reducing agent like sodium borohydride in methanol at low temperatures
(0-5 °C).[1][16] More recently, hydrogenation using a Ni/TiOz catalyst has also been explored
for this conversion.[17] The synthesis of Dihydroartemisinin-d5 would involve using a
deuterated precursor or specific deuteration steps during the synthesis of artemisinin or its
precursors.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19183889/
https://pubmed.ncbi.nlm.nih.gov/19183889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259473/
https://cellbiopharm.com/ojs/index.php/MCBS/article/download/194/84
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264262/
https://japsonline.com/admin/php/uploads/1150_pdf.pdf
https://pubmed.ncbi.nlm.nih.gov/39158554/
https://pubmed.ncbi.nlm.nih.gov/39158554/
https://pubmed.ncbi.nlm.nih.gov/39158554/
https://www.benchchem.com/product/b12378434#dihydroartemisinin-d5-chemical-properties
https://www.benchchem.com/product/b12378434#dihydroartemisinin-d5-chemical-properties
https://www.benchchem.com/product/b12378434#dihydroartemisinin-d5-chemical-properties
https://www.benchchem.com/product/b12378434#dihydroartemisinin-d5-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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